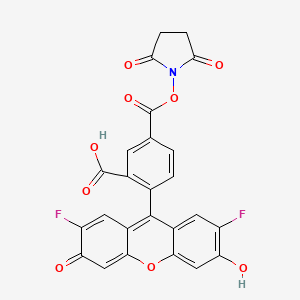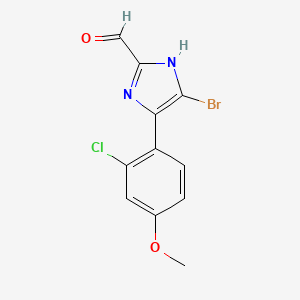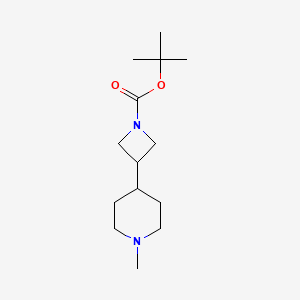
Difluorocarboxyfluorescein NHS Ester, 5-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, is synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the fluorescein structure. The synthesis typically involves the reaction of fluorescein with fluorinating agents under controlled conditions to produce difluorocarboxyfluorescein. This intermediate is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent to form the NHS ester .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products
The major products formed from these reactions are labeled biomolecules, such as fluorescently labeled proteins, peptides, and nucleotides. These labeled biomolecules are used in various biochemical and analytical applications .
Applications De Recherche Scientifique
Difluorocarboxyfluorescein NHS Ester, 5-isomer, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent labeling reagent for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research to label antibodies, peptides, and other biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 5-isomer, involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the compound to label proteins, peptides, and other biomolecules with high specificity. The fluorescence properties of the compound enable the visualization and tracking of labeled biomolecules in various experimental settings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 5-isomer.
Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester: Structurally identical to this compound, and used for similar applications.
Uniqueness
This compound, stands out due to its greater photostability and lower pKa, making it more suitable for applications in the physiological pH range. Its ability to form stable amide bonds with primary amines also enhances its utility in labeling biomolecules with high specificity .
Propriétés
Formule moléculaire |
C25H13F2NO9 |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)11-2-1-10(5-12(11)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
Clé InChI |
RPOLNGNGJOEMSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)



![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)




![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

